2-(Thiophen-2-yl)propan-2-amine
Overview
Description
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)propan-2-amine, also known as Thiopropamine, is a stimulant drug which is an analogue of amphetamine . It primarily targets the norepinephrine and dopamine transporters , acting as a reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thus influencing neuronal communication.
Mode of Action
Thiopropamine interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and leading to stimulant effects .
Biochemical Pathways
Upon administration, Thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Pharmacokinetics
It is known that thiopropamine and its metabolites are excreted renally, unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The inhibition of norepinephrine and dopamine reuptake by Thiopropamine leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission, producing stimulant effects similar to those of amphetamine, but with around one third the potency .
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)propan-2-amine interacts with various enzymes and proteins. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it can interact with enzymes that catalyze condensation reactions.
Cellular Effects
Its structural similarity to amphetamine suggests that it may have similar effects on cells, such as influencing cell signaling pathways and gene expression .
Molecular Mechanism
It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites may interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .
Metabolic Pathways
This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Preparation Methods
The synthesis of 2-(Thiophen-2-yl)propan-2-amine can be achieved through various methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with nitroethane and n-butylamine in the presence of acetic acid and iron . . Industrial production methods typically involve large-scale synthesis using these or similar reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Thiophen-2-yl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amine group or the thiophene ring is modified.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurizing agents, and various oxidizing and reducing agents depending on the desired product . Major products formed from these reactions include 4-hydroxymethiopropamine and thiophene S-oxides .
Scientific Research Applications
2-(Thiophen-2-yl)propan-2-amine has several scientific research applications:
Comparison with Similar Compounds
2-(Thiophen-2-yl)propan-2-amine is similar to other thiophene-based compounds such as methiopropamine and thiopropamine . Methiopropamine is a structural analogue of methamphetamine, where the benzene ring is replaced by a thiophene ring . Thiopropamine, on the other hand, is an analogue of amphetamine with similar stimulant effects but lower potency . The uniqueness of this compound lies in its specific substitution pattern and its distinct pharmacological profile as a norepinephrine-dopamine reuptake inhibitor .
Properties
IUPAC Name |
2-thiophen-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAHQAWCKSUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275475 | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81289-15-8 | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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